molecular formula C17H15N3O2S B2705022 N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 920229-74-9

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2705022
CAS No.: 920229-74-9
M. Wt: 325.39
InChI Key: QSJHEDNVCKYPOP-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide” belongs to the class of benzothiazoles, which are aromatic heterocyclic compounds . Benzothiazoles have a wide range of applications in medicinal chemistry and have been found to exhibit anti-tubercular and anti-HIV activities.


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Antibacterial and Anticancer Agents

A study by Palkar et al. (2017) described the design, synthesis, and antibacterial evaluation of novel analogs related to the chemical structure of interest, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited activity at non-cytotoxic concentrations, indicating potential as antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Yadav et al. (2015) investigated thiazole derivatives for their corrosion inhibition efficiency on oil-well tubular steel in hydrochloric acid solution, finding that these compounds effectively protected the steel against corrosion. This suggests potential applications in the petroleum industry to enhance the longevity of infrastructure (Yadav et al., 2015).

Fluorescence Switching and Sensing

Kundu et al. (2019) explored triphenylamine–benzothiazole derivatives for their temperature-controlled fluorescence switching in polar solvents. This property can be leveraged in the development of temperature sensors and fluorescence-based switches, demonstrating the versatility of benzothiazole derivatives in materials science (Kundu et al., 2019).

Molecular Frameworks and Luminescence Sensing

Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks using a similar chemical motif. These frameworks exhibited selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as luminescent sensors for specific chemicals (Shi et al., 2015).

Environmental and Analytical Chemistry

Salarvand et al. (2017) studied benzothiazole derivatives for their corrosion resistance of mild steel in an acidic solution, demonstrating high inhibition efficiency. This research underscores the importance of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Salarvand et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given its potential anti-tubercular activity , it may lead to the death or growth inhibition of Mycobacterium tuberculosis.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their biological activities and mechanisms of action, as well as the development of new synthesis methods .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-6-5-8-12(11(10)2)18-15(21)16(22)20-17-19-13-7-3-4-9-14(13)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHEDNVCKYPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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